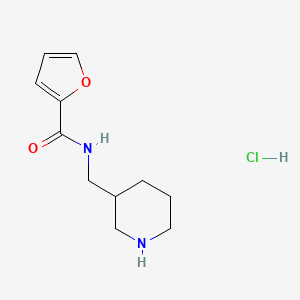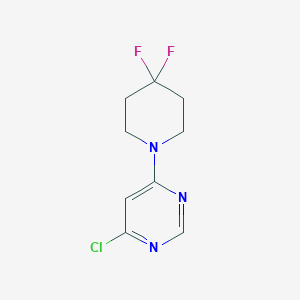
4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine
Übersicht
Beschreibung
4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine is a chemical compound with the molecular formula C9H10ClF2N3 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The pyrimidine ring is substituted at position 4 with a chlorine atom and at position 6 with a 4,4-difluoropiperidin-1-yl group .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Intermediate for Anticancer Drugs : The compound has been identified as an important intermediate in the synthesis of small molecule anticancer drugs, with studies outlining rapid synthesis methods for target compounds utilizing 2,4,6-trichloropyrimidine through nucleophilic substitution and coupling reactions, achieving yields up to 44.6% (Jianlan Kou & Feiyi Yang, 2022).
Non-Covalent Interactions Analysis : Investigations into non-covalent interactions in derivatives of pyrimidine have been conducted, revealing hydrogen bonds, van der Waals interactions, and steric effects, which are crucial for understanding molecular recognition processes important in drug action (Yu Zhang et al., 2018).
Molecular Recognition and Drug Development
Cation Tautomerism in Drug Design : Studies on cation tautomerism, twinning, and disorder in pyrimidine derivatives underscore the importance of molecular structure in drug design, particularly how hydrogen bonding can influence molecular recognition, a key aspect in targeted drug delivery (A. Rajam et al., 2017).
Quantum Chemical Characterization : Research on hydrogen bonding sites in pyrimidine compounds provides insights into the electronic characteristics of these molecules, which are critical for designing more effective pharmaceuticals (Yafigui Traoré et al., 2017).
Material Science and Nonlinear Optics
Nonlinear Optical Materials : Pyrimidine derivatives are explored for their promising applications in nonlinear optics (NLO) fields, highlighting the significance of the pyrimidine ring in developing materials for advanced optical applications (A. Hussain et al., 2020).
Charge Transfer Materials : The study of 4,6-di(thiophen-2-yl)pyrimidine derivatives for efficient charge transfer reveals their potential as materials for electronic devices, with modifications to the pi-backbone and push–pull strategies enhancing intra-molecular charge transfer (A. Irfan, 2014).
Wirkmechanismus
Target of Action
The primary target of 4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine It is known that pyrimidine derivatives are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
Mode of Action
The mode of action of This compound involves the Suzuki–Miyaura (SM) coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The specific biochemical pathways affected by This compound The suzuki–miyaura coupling reaction, which is involved in its mode of action, is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
The molecular and cellular effects of This compound It is known that pyrimidine derivatives are common in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the suzuki–miyaura coupling reaction, which is involved in its mode of action, is successful due to a combination of exceptionally mild and functional group tolerant reaction conditions .
Eigenschaften
IUPAC Name |
4-chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF2N3/c10-7-5-8(14-6-13-7)15-3-1-9(11,12)2-4-15/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXHUFMQWODZTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



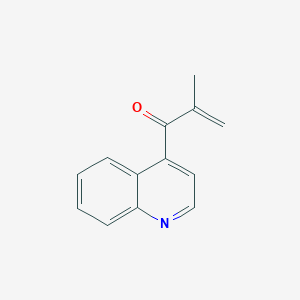
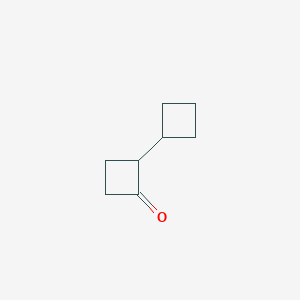
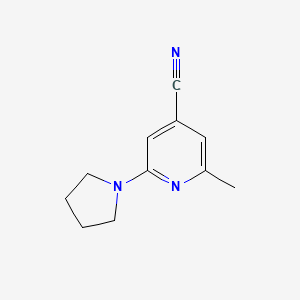
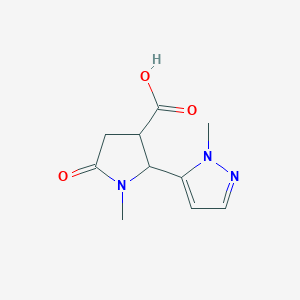
![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1434853.png)
![Methyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate](/img/structure/B1434856.png)


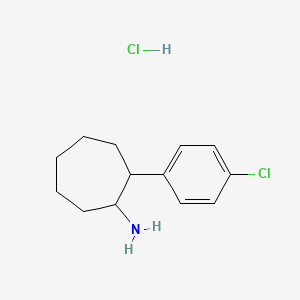
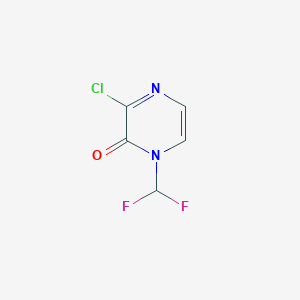
![4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1434864.png)

![3-Ethoxy-8-azabicyclo[3.2.1]octane](/img/structure/B1434866.png)
